![molecular formula C14H9NO5 B1448339 4-(4-Formyl-3-nitrophenyl)benzoic acid CAS No. 1403483-56-6](/img/structure/B1448339.png)
4-(4-Formyl-3-nitrophenyl)benzoic acid
Overview
Description
Synthesis Analysis
The synthesis of derivatives of 4-(4-formyl-3-phenyl-1H-pyrazol-1-yl)benzoic acid has been reported in the literature . The synthesis involves the reaction of the aldehyde derivative, 4-(4-formyl-3-phenyl-1H-pyrazol-1-yl)benzoic acid, with other reagents to form hydrazones . The reaction with POCl3 in N,N-dimethyl formamide (Vilsmeier–Haack reagent) gives the crude pyrazolyl benzoic acid derivative .
Scientific Research Applications
Antimicrobial Agent Development
4-(4-Formyl-3-nitrophenyl)benzoic acid: derivatives have been synthesized and studied for their potential as antimicrobial agents. These compounds have shown promising zones of growth inhibition against Acinetobacter baumannii , a Gram-negative bacterium . The minimum inhibitory concentration (MIC) tests indicated activity at concentrations as low as 4μg/mL .
Anti-Methicillin-Resistant Staphylococcus aureus (MRSA) Agents
Derivatives of 4-(4-Formyl-3-nitrophenyl)benzoic acid have been tested against methicillin-resistant Staphylococcus aureus (MRSA) . Some compounds exhibited growth inhibition up to 24mm in size, with MIC values as low as 16μg/mL . This highlights the compound’s potential in combating antibiotic-resistant infections.
Synthesis of Pyrazole-Derived Hydrazones
A new series of naphthyl-substituted pyrazole-derived hydrazones have been synthesized using 4-(4-Formyl-3-nitrophenyl)benzoic acid . These novel compounds are potent growth inhibitors of several strains of drug-resistant bacteria .
Coumarin-Substituted Hydrazone Derivatives
The compound has been used to synthesize coumarin-substituted hydrazone derivatives. These derivatives have shown antimicrobial activity against a range of bacteria, including Gram-positive and Gram-negative strains .
properties
IUPAC Name |
4-(4-formyl-3-nitrophenyl)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9NO5/c16-8-12-6-5-11(7-13(12)15(19)20)9-1-3-10(4-2-9)14(17)18/h1-8H,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCSKPAPODVYRNF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=C(C=C2)C=O)[N+](=O)[O-])C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601211557 | |
Record name | [1,1′-Biphenyl]-4-carboxylic acid, 4′-formyl-3′-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601211557 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Formyl-3-nitrophenyl)benzoic acid | |
CAS RN |
1403483-56-6 | |
Record name | [1,1′-Biphenyl]-4-carboxylic acid, 4′-formyl-3′-nitro- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1403483-56-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | [1,1′-Biphenyl]-4-carboxylic acid, 4′-formyl-3′-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601211557 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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